2-(2-Naphthyl)piperidine

Descripción general

Descripción

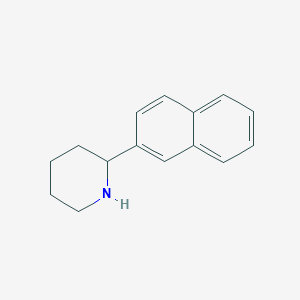

2-(2-Naphthyl)piperidine is an organic compound with the molecular formula C15H17N. It is a derivative of piperidine, where the piperidine ring is substituted with a naphthyl group at the second position. This compound is a white solid that is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is poorly soluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-(2-Naphthyl)piperidine can be synthesized through a condensation reaction between 2-naphthol and piperidine under appropriate reaction conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps such as purification and crystallization to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2-(2-Naphthyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the naphthyl group to a more saturated form.

Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neurological Disorders:

Research indicates that 2-(2-Naphthyl)piperidine and its derivatives can interact with various neurotransmitter systems, suggesting potential therapeutic effects in treating neurological and psychiatric disorders. These compounds have been studied for their ability to act as inhibitors or modulators of specific enzyme activities or receptor functions .

2. Antipsychotic Potential:

Studies have shown that derivatives of this compound exhibit significant binding affinities for dopamine receptors, particularly D₂ receptors. This suggests their potential use as antipsychotic agents with reduced extrapyramidal side effects compared to traditional medications like haloperidol .

3. Alzheimer’s Disease:

The compound has been explored for its potential in Alzheimer’s therapy. Research highlights its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in managing symptoms associated with Alzheimer's disease .

4. Antiviral Activity:

Recent findings suggest that certain piperidine derivatives, including those related to this compound, may possess antiviral properties, making them candidates for further investigation against viruses such as SARS-CoV-2 .

Comparative Analysis of Related Compounds

The following table summarizes the similarities between this compound and other piperidine derivatives in terms of their pharmacological effects:

| Compound Name | Key Applications | Binding Affinity (D₂) | Side Effects |

|---|---|---|---|

| This compound | Antipsychotic, Alzheimer’s therapy | Moderate to High | Lower extrapyramidal effects |

| Haloperidol | Antipsychotic | High | Significant extrapyramidal effects |

| Donepezil | Alzheimer’s therapy | N/A | Nausea, diarrhea |

Case Studies

- Antipsychotic Efficacy: A study compared the efficacy of this compound derivatives against haloperidol in animal models, demonstrating lower cataleptic effects while maintaining antipsychotic activity .

- Alzheimer’s Treatment: In vitro studies showed that certain derivatives effectively inhibited cholinesterase enzymes, supporting their potential use in Alzheimer's treatment strategies .

- Antiviral Research: Recent investigations into the antiviral properties of piperidine derivatives revealed promising results against SARS-CoV-2, highlighting the need for further exploration in this area .

Mecanismo De Acción

The mechanism of action of 2-(2-Naphthyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Piperidine: A six-membered heterocycle with one nitrogen atom.

2-Naphthylamine: A derivative of naphthalene with an amino group at the second position.

Naphthylpiperidines: A class of compounds where the piperidine ring is substituted with a naphthyl group.

Uniqueness: 2-(2-Naphthyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications .

Actividad Biológica

2-(2-Naphthyl)piperidine is an organic compound classified as a piperidine derivative, characterized by the presence of a naphthyl group at the second position of the piperidine ring. Its molecular formula is C15H17N, and it appears as a white solid, soluble in organic solvents but poorly soluble in water. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action involves binding to cholinesterase receptors, where it interacts with specific amino acids, facilitating its pharmacological effects. The compound has demonstrated antioxidant, anti-apoptotic, and anti-inflammatory properties, which are crucial for its therapeutic potential.

Pharmacological Effects

The biological activity of this compound has been evaluated through various studies. Key pharmacological effects include:

- Anti-inflammatory Activity : Exhibits potential in reducing inflammation through modulation of inflammatory pathways.

- Antitumor Properties : Shows promise in cancer treatment, particularly through mechanisms that activate apoptosis in cancer cells.

- Neurological Effects : Potential applications in treating central nervous system disorders due to its interaction with neurotransmitter systems .

Data Table: Summary of Biological Activities

Study on Antitumor Activity

A study conducted on modified piperidine derivatives, including this compound, highlighted its antitumor effects. The compound was shown to activate caspase-3, a critical enzyme in the apoptotic pathway, indicating its potential use in leukemia treatment. The probability analysis suggested a high likelihood of detecting significant antileukemic effects in further studies .

Neuroprotective Effects

Another research focused on the neuroprotective properties of piperidine derivatives demonstrated that this compound can influence neuromuscular conduction and may be beneficial in treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to stabilize membranes and affect ion channels was noted as a significant mechanism underlying its protective effects .

Future Directions

The ongoing research into this compound suggests several promising avenues for future studies:

- Preclinical Trials : Further investigation into its efficacy and safety profiles in animal models.

- Mechanistic Studies : Detailed exploration of its interactions at the molecular level to better understand its pharmacodynamics.

- Therapeutic Applications : Development of formulations for specific diseases based on its diverse biological activities.

Propiedades

IUPAC Name |

2-naphthalen-2-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKVKRHNBPMOMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.